molecular formula C21H37N3O4S B1458907 SLC-(+)-Biotin CAS No. 1864003-57-5

SLC-(+)-Biotin

Cat. No.: B1458907
CAS No.: 1864003-57-5
M. Wt: 427.6 g/mol
InChI Key: JIXXNEUKRWLXPD-ZWOKBUDYSA-N
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Description

SLC-(+)-Biotin is a useful research compound. Its molecular formula is C21H37N3O4S and its molecular weight is 427.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Role in Brain Nutrient Transport

SLC5A6, a Na+-dependent multivitamin transporter, is crucial for the transport of biotin and pantothenic acid across the blood-brain barrier. This transporter is significantly involved in supplying these essential nutrients to the human brain, emphasizing its role in maintaining brain health and function (Uchida et al., 2015).

2. Influence on Neurochemical Processes

In arterial chemoreceptors, biotin accumulates in large amounts, especially within the carotid body's glomus cells. Interestingly, this accumulation seems to be crucial for exocytotic dopamine secretion, indicating that biotin, through the SLC5A6 transporter, plays a significant role in maintaining normal dopamine-related neurochemical processes (Ortega-Sáenz et al., 2016).

3. Involvement in Biotin-responsive Basal Ganglia Disease

SLC19A3 mutations are known to cause biotin-responsive basal ganglia disease. This condition, treatable with biotin and thiamin, manifests with various symptoms, including encephalopathy and progressive neurodegeneration. The identification of these mutations highlights the therapeutic potential of biotin in certain genetically determined conditions (Gerards et al., 2014).

4. Essential for Intestinal Health

SLC5A6 is responsible for biotin uptake in the intestine. Studies in mouse models have shown that disruptions in this transporter's function can lead to severe intestinal health issues, highlighting its essential role in nutrient absorption and maintaining intestinal health (Ghosal et al., 2013).

5. Association with Multi-Systemic Dysfunction

Mutations in the SLC5A6 gene have been linked to a wide range of clinical abnormalities, including brain, immune, bone, and intestinal dysfunctions. This indicates the transporter's critical role in various bodily functions and underscores the potential consequences of its impairment (Subramanian et al., 2017).

Mechanism of Action

Target of Action

The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .

Mode of Action

This compound interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between this compound and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .

Biochemical Pathways

The action of this compound on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of this compound with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of this compound with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of this compound are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, this compound could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by this compound and the substrates they transport .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of this compound with the SLC transporters and thereby affect its action .

Properties

IUPAC Name

11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXNEUKRWLXPD-ZWOKBUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.